

A Comparative Guide to the Characterization of 2,5-Dimethoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethoxybenzaldehyde

Cat. No.: B135726

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

2,5-Dimethoxybenzaldehyde is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of molecules, particularly in the pharmaceutical and materials science sectors.^[1] Its unique substitution pattern, featuring an aldehyde group and two electron-donating methoxy groups on the benzene ring, dictates its reactivity and makes it a valuable building block for complex chemical structures.^{[2][3]} This guide provides a comprehensive characterization of **2,5-dimethoxybenzaldehyde**, compares its properties and reactivity to other aromatic aldehydes, and details experimental protocols for its synthesis and derivatization.

Physicochemical and Spectroscopic Characterization

2,5-Dimethoxybenzaldehyde is typically a yellow to beige or off-white crystalline solid at room temperature.^[4] The presence of the two methoxy groups enhances its solubility in common organic solvents compared to the parent compound, benzaldehyde.^[5] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of **2,5-Dimethoxybenzaldehyde**

Property	Value	References
Molecular Formula	C ₉ H ₁₀ O ₃	
Molar Weight	166.17 g/mol	
Melting Point	46-52 °C	[6]
Boiling Point	146 °C / 10 mmHg	[6]
Appearance	Yellow to beige crystalline solid	[7]
Solubility	Soluble in chloroform, methanol, ethanol, ether. Slightly soluble in water.	[6][7]
CAS Number	93-02-7	

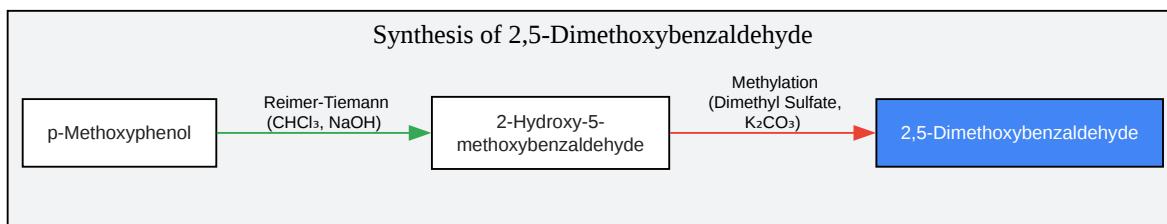

Spectroscopic analysis is essential for the unambiguous identification and characterization of **2,5-dimethoxybenzaldehyde** and its derivatives. Key spectral data are summarized below.

Table 2: Spectroscopic Data for **2,5-Dimethoxybenzaldehyde**

Technique	Key Signals / Peaks	References
¹ H NMR (CDCl ₃)	δ ~10.4 (s, 1H, -CHO), ~7.3-7.0 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH ₃), ~3.8 (s, 3H, -OCH ₃)	[8][9]
¹³ C NMR	δ ~189 (C=O), ~156, ~154, ~127, ~122, ~113, ~110 (Ar-C), ~56 (-OCH ₃)	[10]
IR (cm ⁻¹)	~2900-2800 (C-H stretch, aldehyde), ~1680-1660 (C=O stretch, aldehyde), ~1600, ~1500 (C=C stretch, aromatic), ~1280-1220 (C-O stretch, ether)	[11]
Mass Spec (GC-MS)	m/z: 166 (M ⁺), 151, 105	[4]

Synthesis of 2,5-Dimethoxybenzaldehyde

Several synthetic routes to **2,5-dimethoxybenzaldehyde** have been established. A common and effective laboratory-scale method involves the formylation of p-methoxyphenol via the Reimer-Tiemann reaction, followed by methylation.[12][13] Another approach is the direct formylation of 1,4-dimethoxybenzene using methods like the Vilsmeier-Haack reaction.[7]

[Click to download full resolution via product page](#)

Caption: Synthesis from p-methoxyphenol.

Experimental Protocol: Synthesis from p-Methoxyphenol

This two-step protocol is adapted from established methods.[12][13]

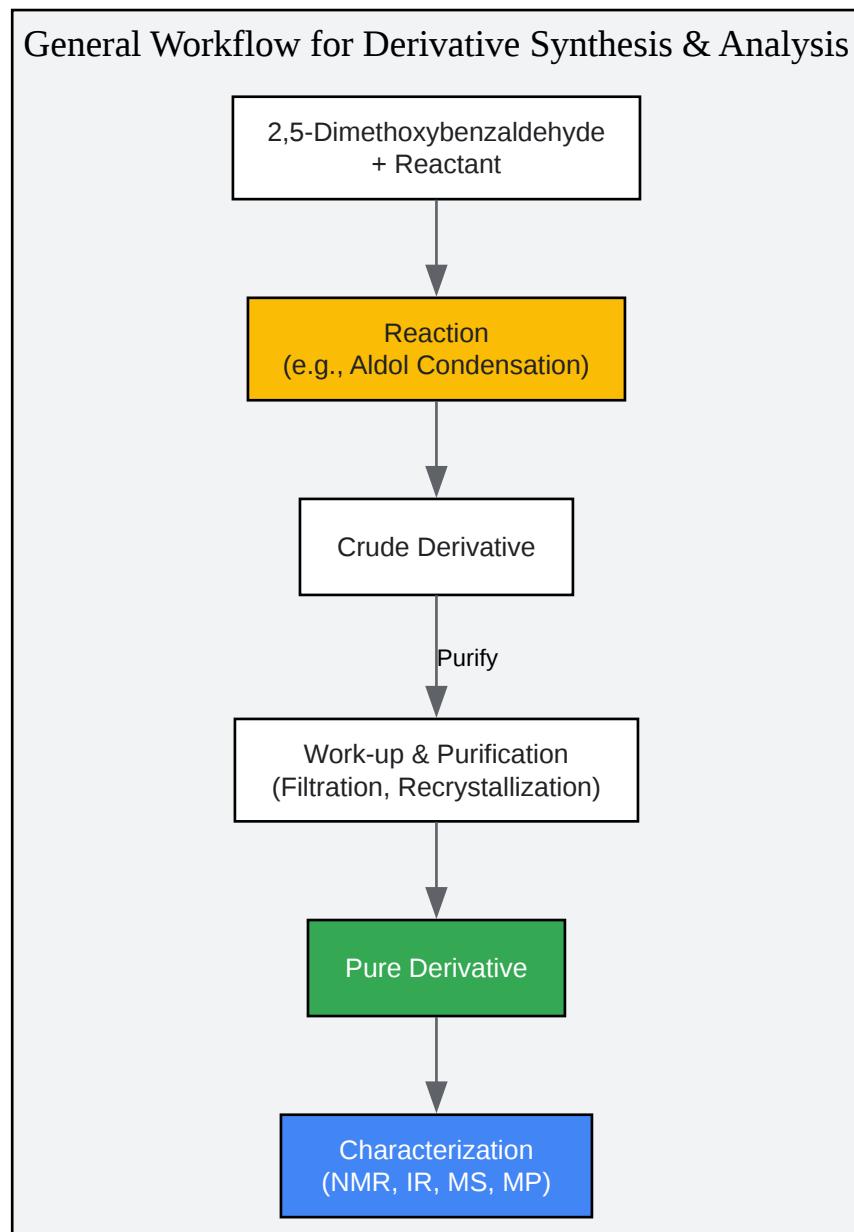
Step 1: Reimer-Tiemann Formylation of 4-Methoxyphenol

- Dissolve 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 3 M).
- Heat the solution to approximately 60-70 °C with vigorous stirring.
- Add chloroform (1.5 eq) dropwise over a period of 1-2 hours, maintaining the temperature.
- After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-3 hours.
- Cool the reaction mixture and acidify with dilute hydrochloric acid until it is acidic to litmus paper.

- The product, 2-hydroxy-5-methoxybenzaldehyde, can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether or toluene). The crude product is often a yellow oil. [\[13\]](#)

Step 2: Methylation of 2-Hydroxy-5-methoxybenzaldehyde

- Dissolve the crude 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in a suitable solvent like acetone.[\[13\]](#)
- Add anhydrous potassium carbonate (1.5 eq) to the solution.
- Heat the mixture to reflux with stirring.
- Add dimethyl sulfate (1.1 eq) dropwise to the refluxing mixture.
- Continue refluxing for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture and filter off the potassium carbonate.
- Evaporate the solvent from the filtrate under reduced pressure.
- The crude product can be purified by recrystallization from an ethanol/water mixture to yield **2,5-dimethoxybenzaldehyde** as a crystalline solid.[\[13\]](#)


Reactivity and Comparison with Other Aldehydes

The electron-donating methoxy groups in **2,5-dimethoxybenzaldehyde** activate the aromatic ring and increase the electron density at the carbonyl carbon.[\[5\]](#) This enhanced nucleophilicity leads to increased reactivity in several key reactions compared to unsubstituted benzaldehyde or those with electron-withdrawing groups (e.g., 4-nitrobenzaldehyde).[\[5\]](#)

Table 3: Comparative Reactivity in Condensation Reactions

Reaction	Benzaldehyde Derivative	Conditions	Product Yield	Key Advantage of 2,5-Dimethoxybenzaldehyde	References
Knoevenagel Condensation	2,5-Dimethoxybenzaldehyde	(e.g., with malonic acid)	Often superior yields	Enhanced nucleophilicity facilitates reaction with weaker nucleophiles and can allow for milder conditions.	[5]
Aldol Condensation	2,5-Dimethoxybenzaldehyde	with Acetone (NaOH, reflux)	82%	High reactivity leads to excellent yields in forming α,β -unsaturated ketones.	[11]
Schiff Base Formation	2,5-Dimethoxybenzaldehyde	(e.g., with primary amines)	High yields	The activated aldehyde group readily condenses with amines, useful in synthesizing thermally resistant polymers.	[2][5]

The increased reactivity is particularly valuable in the synthesis of α,β -unsaturated compounds and heterocyclic structures, which are important intermediates in drug discovery.[2][5]

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and analysis.

Case Study: Synthesis of a Curcumin Derivative

A notable application of **2,5-dimethoxybenzaldehyde**'s enhanced reactivity is in the base-catalyzed aldol condensation with acetone to form 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-dien-3-one, a curcumin derivative.[11]

Experimental Protocol: Aldol Condensation with Acetone

This protocol is based on the work of Syah et al.[11]

- In a round-bottom flask, combine **2,5-dimethoxybenzaldehyde** (2.0 eq, e.g., 5.0 mmol, 830 mg), acetone (1.0 eq, e.g., 2.5 mmol, 0.2 mL), and ethanol (10 mL).
- Add an aqueous solution of sodium hydroxide (e.g., 20 mL, 1.0 M) to the mixture.
- For optimal yield, heat the mixture to reflux and stir for 2 hours. A yellow-orange precipitate will form.
- Cool the reaction mixture to room temperature.
- Filter the solid product using a Buchner funnel and wash with cold water.
- Dry the collected solid. The reported yield under reflux conditions is 82%.[11]
- The product can be further purified by recrystallization from ethanol.

Characterization of 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-dien-3-one:[11]

- Appearance: Yellow crystal
- Melting Point: 102 – 105 °C
- IR (cm⁻¹): 1648 (C=C alkene), 1606 (C=O), 1496 (C=C aromatic), 1286 (C=O bending), 1222, 1178, 1114 (C-O stretching)
- ¹H NMR (400 MHz, CDCl₃): δ 3.82, 3.87 (each 3H, s, -OCH₃), 6.88 (1H, d, J=6Hz), 8.01 (1H, d, J=6Hz), 6.93, 6.95 (each 1H, dd, J=16Hz), 7.16 (1H, s)
- ¹³C NMR: δ 55.82, 56.11 (-OCH₃), 112.43, 153.50 (Ar-C), 189.85 (C=O)

- MS (m/z): 354 for $C_{21}H_{22}O_5$

Biological Activities of Derivatives

Derivatives of dimethoxybenzaldehydes are of significant interest in drug discovery. For instance, Schiff bases derived from substituted benzaldehydes are explored for their corrosion-resistant and biological activities.[14] While much of the cited literature on biological activity focuses on the 3,5-dimethoxy isomer, the synthetic versatility of **2,5-dimethoxybenzaldehyde** makes it a key starting material for creating libraries of compounds for screening.[15][16] These compounds are precursors to psychoactive drugs and are investigated for applications as antibacterial and antifungal agents.[1][7][14]

In conclusion, **2,5-dimethoxybenzaldehyde** is a highly reactive and versatile chemical intermediate. Its distinct physicochemical properties and enhanced reactivity in key organic transformations, such as aldol and Knoevenagel condensations, make it a superior choice over other benzaldehydes for specific synthetic applications. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. shenzhouchem.com [shenzhouchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bloomtechz.com [bloomtechz.com]
- 6. News - What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? [unilongmaterial.com]

- 7. 2,5-Dimethoxybenzaldehyde | 93-02-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. 2,5-Dimethoxybenzaldehyde(93-02-7) 13C NMR spectrum [chemicalbook.com]
- 11. Aldol condensation of 2,5-dimethoxybenzaldehyde with acetone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
- 12. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 13. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to the Characterization of 2,5-Dimethoxybenzaldehyde and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135726#characterization-of-2-5-dimethoxybenzaldehyde-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com